- Chemo-selective reduction of nitro and nitrile compounds using Ni nanoparticles immobilized on hyperbranched polymer-functionalized magnetic nanoparticles, Applied Organometallic Chemistry, 2018, 32(1),

Cas no 89-97-4 (1-(2-chlorophenyl)methanamine)

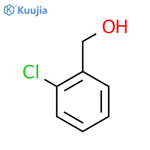

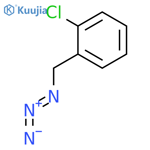

A 1-(2-clorofenil)metanamina é um composto orgânico aromático que apresenta um grupo amina primária ligado a um anel benzeno substituído com cloro na posição orto. Sua estrutura química confere propriedades úteis para síntese de intermediários farmacêuticos e agroquímicos. Como reagente, destaca-se por sua boa reatividade em reações de alquilação e acilação, permitindo a construção de moléculas mais complexas. A presença do átomo de cloro no anel aromático influencia a eletrônica do sistema, tornando-o particularmente interessante para estudos de relação estrutura-atividade. Seu ponto de fusão relativamente baixo facilita o manuseio em condições padrão de laboratório.

1-(2-chlorophenyl)methanamine structure

Nome do Produto:1-(2-chlorophenyl)methanamine

1-(2-chlorophenyl)methanamine Propriedades químicas e físicas

Nomes e Identificadores

-

- (2-Chlorophenyl)methanamine

- 1-(2-Chlorophenyl)methanamine

- 2-Chlorobenzylamine

- 4-Hydroethylanisole

- p-(2-methoxyethyl)phenol

- 2-Chlorobenzenemethanamine

- 1-Aminomethyl-2-chlorobenzene

- o-Chlorobenzylamine

- Benzenemethanamine, 2-chloro-

- o-Chlorobenzyl amine

- 2-Chloro-benzylamine

- Benzylamine, o-chloro-

- (2-chlorophenyl)methylamine

- 2-chloro benzylamine

- 2-chlorobenzyl amine

- KDDNKZCVYQDGKE-UHFFFAOYSA-N

- L790J4Y7A3

- ST093336

- NSC60118

- 2-Choro-benzylamine

- OCAM

- PubChem6155

- PubChem5800

- o-c

- 2-Chlorobenzylamine, 95%

- AKOS000119563

- TICLOPIDINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]

- MFCD00008108

- CHEMBL12712

- A25052

- NSC 60118

- Q27282805

- PS-5316

- NSC-60118

- ortho-chlorobenzylamine

- FT-0656100

- EINECS 201-955-8

- 2-chlorbenzylamin

- CS-W016433

- 89-97-4

- o-chloro-benzyl amine

- EC 201-955-8

- (2-chlorophenyl)-methyl-amine

- F2190-0389

- FT-0611928

- P-Chlorobenzylamine;O-Chlorobenzylamine

- CK2391

- DTXSID3059002

- Z55002587

- (2-Chlorophenyl)methanamine #

- BDBM50029104

- UNII-L790J4Y7A3

- 2-chloro benzyl amine

- W-100352

- [(2-Chlorophenyl)methyl]amine

- AM20041339

- EN300-16218

- SCHEMBL9299

- 2-Chlorobenzenemethanamine (ACI)

- Benzylamine, o-chloro- (6CI, 7CI, 8CI)

- α-Amino-2-chlorotoluene

- Benzylamine, o-chloro-(8CI)

- DB-020922

- NS00007676

- DTXCID6048672

- TICLOPIDINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)

- 1-Aminomethyl-2-chlorobenzene2-Chlorobenzylamine

- 2-Chlorobenzenemethanamine ; 1-Aminomethyl-2-chlorobenzene

- 1-(2-chlorophenyl)methanamine

-

- MDL: MFCD00008108

- Inchi: 1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2

- Chave InChI: KDDNKZCVYQDGKE-UHFFFAOYSA-N

- SMILES: ClC1C(CN)=CC=CC=1

- BRN: 907186

Propriedades Computadas

- Massa Exacta: 141.034527g/mol

- Carga de Superfície: 0

- XLogP3: 1.4

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Ligações Rotativas: 1

- Massa monoisotópica: 141.034527g/mol

- Massa monoisotópica: 141.034527g/mol

- Superfície polar topológica: 26Ų

- Contagem de Átomos Pesados: 9

- Complexidade: 85

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.173 g/mL at 25 °C(lit.)

- Ponto de ebulição: 219°C(lit.)

- Ponto de Flash: Fahrenheit: 190.4 ° f

Celsius: 88 ° c - Índice de Refracção: n20/D 1.562(lit.)

- PSA: 26.02000

- LogP: 2.49900

- Solubilidade: Not determined

- Sensibilidade: Air Sensitive

- Pressão de vapor: 0.1±0.4 mmHg at 25°C

1-(2-chlorophenyl)methanamine Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H314

- Declaração de Advertência: P280,P305+P351+P338,P310

- Número de transporte de matérias perigosas:UN 2735 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 34-37

- Instrução de Segurança: S26-S36/37/39-S45

- CÓDIGOS DA MARCA F FLUKA:9-23

-

Identificação dos materiais perigosos:

- Classe de Perigo:8

- Frases de Risco:R34

- Grupo de Embalagem:III

- TSCA:T

- Condição de armazenamento:Store at room temperature

- Termo de segurança:8

- PackingGroup:III

1-(2-chlorophenyl)methanamine Dados aduaneiros

- CÓDIGO SH:29214980

- Dados aduaneiros:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(2-chlorophenyl)methanamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB114686-500 g |

2-Chlorobenzylamine, 95%; . |

89-97-4 | 95% | 500 g |

€219.70 | 2023-07-20 | |

| Chemenu | CM255649-500g |

(2-Chlorophenyl)methanamine |

89-97-4 | 95+% | 500g |

$67 | 2022-05-27 | |

| eNovation Chemicals LLC | D489535-500g |

2-Chlorobenzylamine |

89-97-4 | 97% | 500g |

$165 | 2024-05-24 | |

| Enamine | EN300-16218-10.0g |

(2-chlorophenyl)methanamine |

89-97-4 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| Oakwood | 008868-100g |

2-Chlorobenzylamine |

89-97-4 | 98% | 100g |

$40.00 | 2024-07-19 | |

| Life Chemicals | F2190-0389-10g |

2-Chlorobenzylamine |

89-97-4 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Life Chemicals | F2190-0389-0.5g |

2-Chlorobenzylamine |

89-97-4 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830669-25g |

2-Chlorobenzylamine |

89-97-4 | 98% | 25g |

¥78.00 | 2022-09-02 | |

| Life Chemicals | F2190-0389-1g |

2-Chlorobenzylamine |

89-97-4 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025904-25g |

1-(2-chlorophenyl)methanamine |

89-97-4 | 98% | 25g |

¥35 | 2024-05-21 |

1-(2-chlorophenyl)methanamine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Water ; 1 h, 95 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Tosyl chloride , Zinc , Zinc chloride , Sodium azide ; 30 min, 65 °C; 65 °C → rt

1.2 Reagents: Water ; 10 min, rt

1.2 Reagents: Water ; 10 min, rt

Referência

- One-pot conversion of alcohol to amine using sodium azide with zinc and zinc chloride, Journal of Pharmaceutical Research and Opinion, 2011, 1(6), 170-171

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium nitrite , Tetrafluoroboric acid Catalysts: 4-Nitro-1,2-phenylenediamine Solvents: Water ; rt; 1 h, 0 °C

1.2 Catalysts: Potassium tetrachloropalladate Solvents: Toluene , Water ; 1 h, 0 °C

1.3 Reagents: Sodium borohydride Solvents: Water ; 2 h, rt

1.4 Reagents: Hydrogen Solvents: Water ; 3 h, pH 9, 1 atm, rt

1.2 Catalysts: Potassium tetrachloropalladate Solvents: Toluene , Water ; 1 h, 0 °C

1.3 Reagents: Sodium borohydride Solvents: Water ; 2 h, rt

1.4 Reagents: Hydrogen Solvents: Water ; 3 h, pH 9, 1 atm, rt

Referência

- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions, Reaction Chemistry & Engineering, 2019, 4(6), 1145-1152

Método de produção 4

Método de produção 5

Condições de reacção

1.1 Reagents: Silver acetate , (2-Bromoethynyl)tris(1-methylethyl)silane , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,2-Dichloroethane , Pyridine , Acetic acid-d4 ; 4 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Catalytic C-H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ, Chemical Communications (Cambridge, 2023, 59(42), 6355-6358

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Nickel (silica-supported iron oxide) Solvents: Ethanol ; 20 bar, rt; 2 h, 20 bar, 115 °C

Referência

- Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C

Referência

- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),

Método de produção 8

Método de produção 9

Método de produção 10

Condições de reacção

1.1 Reagents: Ammonium acetate , Hydrogen , Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ; 18 h, 50 bar, 130 °C

Referência

- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines, ChemistrySelect, 2020, 5(35), 10933-10938

Método de produção 11

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium (silk-fibroin supported) Solvents: Methanol ; 24 h, 1 atm, rt

Referência

- Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity, Tetrahedron, 2005, 61(8), 2217-2231

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C

Referência

- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29

Método de produção 13

Condições de reacção

1.1 Reagents: Tosyl chloride , Zinc , Iron chloride (FeCl3) , Sodium azide ; 30 min, 65 °C; 65 °C → rt

1.2 Reagents: Water ; 10 min, rt

1.2 Reagents: Water ; 10 min, rt

Referência

- One-pot conversion of alcohol to amine with zinc and ferric chloride, Journal of Pharmaceutical Research and Opinion, 2011, 1(3), 96-97

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Carbon (acidified, carboxylated) , (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ; 15 min, 25 °C

Referência

- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266

Método de produção 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [N-[3-[bis(1,1-dimethylethyl)phosphino-κP]propyl]-1-methyl-1H-im… Solvents: Isopropanol ; 3 h, 30 bar, 50 °C

Referência

- NNP-Type Pincer Imidazolylphosphine Ruthenium Complexes: Efficient Base-Free Hydrogenation of Aromatic and Aliphatic Nitriles under Mild Conditions, Chemistry - A European Journal, 2016, 22(14), 4991-5002

Método de produção 16

Condições de reacção

1.1 Reagents: Ammonia Catalysts: Potassium tetrachloropalladate Solvents: Water ; 5 min, pH 3, rt

1.2 Reagents: Hydrogen ; 6 h, 0.1 MPa, rt

1.2 Reagents: Hydrogen ; 6 h, 0.1 MPa, rt

Referência

- Study on preparation of palladium (0) catalyst by diazotization and its application in synthesis of aromatic amines, Fenzi Cuihua, 2021, 35(1), 40-47

Método de produção 17

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium (silk fibroin-supported) Solvents: Methanol ; 24 h, rt

Referência

- Preparation of silk fibroin-supported Pd(0) catalyst for chemoselective hydrogenation: reduction of palladium(II) acetate by methanol on the protein, Tetrahedron Letters, 2003, 44(1), 171-174

1-(2-chlorophenyl)methanamine Raw materials

- 1-Chloro-2-(chloromethyl)benzene

- 2-Chlorobenzaldehyde

- 2-Chlorobenzaldehyde oxime

- (2-Chlorophenyl)methanol

- 1-(azidomethyl)-2-chlorobenzene

1-(2-chlorophenyl)methanamine Preparation Products

1-(2-chlorophenyl)methanamine Literatura Relacionada

-

Hua-Jie Zhu,Kai-Tao Lu,Guang-Ri Sun,Jin-Bao He,Hai-Qing Li,Charles U. Pittman,Jr. New J. Chem. 2003 27 409

-

2. Facile access to 2,5-diaryl fulleropyrrolidines: magnesium perchlorate-mediated reaction of [60]fullerene with arylmethylamines and aryl aldehydesHong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Chun-Xiang Liu,Xiao-Feng Zhang,Li Liu,Chao-Yang Liu RSC Adv. 2016 6 79095

-

Yaming Li,Jin Liu,Yusheng Xie,Rong Zhang,Kun Jin,Xiuna Wang,Chunying Duan Org. Biomol. Chem. 2012 10 3715

-

Abhishek R. Tiwari,Bhalchandra M. Bhanage Org. Biomol. Chem. 2016 14 10567

-

Yongbin Wang,Yu Zhang,Beibei Yang,Ao Zhang,Qizheng Yao Org. Biomol. Chem. 2015 13 4101

89-97-4 (1-(2-chlorophenyl)methanamine) Produtos relacionados

- 539-48-0(1,4-Phenylenedimethanamine)

- 104242-06-0(2-Propenoic acid, polymer with 1,3-benzenedimethanamine)

- 100-81-2(3-Methylbenzylamine)

- 104-84-7(4-Methylbenzylamine)

- 1477-55-0(1,3-Benzenedimethanamine)

- 42927-57-1(Benzenemethanamine-15N)

- 116881-05-1(Imidogen, (phenylmethyl)-)

- 78710-55-1(3,5-Dimethylbenzylamine)

- 20032-29-5

- 948007-65-6(1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-97-4)2-Chlorobenzylamine

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-97-4)2-Chlorobenzylamine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito